molecular formula C8H15BF4N2 B068384 1-Butyl-3-methylimidazolium tetrafluoroborate CAS No. 174501-65-6

1-Butyl-3-methylimidazolium tetrafluoroborate

Cat. No.: B068384
CAS No.: 174501-65-6
M. Wt: 226.03 g/mol
InChI Key: LSBXQLQATZTAPE-UHFFFAOYSA-N
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Description

1-Butyl-3-methylimidazolium tetrafluoroborate is a hydrophilic room temperature ionic liquid. It is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in water and organic solvents.

Safety and Hazards

1-Butyl-3-methylimidazolium tetrafluoroborate is classified as Acute Tox. 3 Oral - Aquatic Chronic 2 - Eye Irrit. 2 - Skin Irrit. 2 . It is harmful if swallowed, causes skin irritation and serious eye irritation, and is toxic to aquatic life with long lasting effects .

Future Directions

1-Butyl-3-methylimidazolium tetrafluoroborate can be used as a reaction medium for the preparation of NH4TiOF3 mesocrystals, which are converted into TiO2 based nanostructures . It can also be used as a working fluid along with 2,2,2-trifluoroethanol in absorption heat pumps or chillers . It has potential applications as an electrolyte in lithium-ion batteries and double layer capacitors .

Mechanism of Action

Target of Action

1-Butyl-3-methylimidazolium tetrafluoroborate, also known as 3-Butyl-1-methyl-1H-imidazol-3-ium tetrafluoroborate, is a hydrophilic room temperature ionic liquid . It is primarily used as a solvent and extractant . Its targets are therefore the substances it dissolves or extracts.

Mode of Action

This compound interacts with its targets by dissolving them or facilitating their extraction . For example, it can be used as a reaction medium for the preparation of NH4TiOF3 mesocrystals, which are converted into TiO2 based nanostructures . It can also be used as an extractant for the removal of dibenzothiophene (DBS) from liquid fuels via extractive desulfurization .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific reactions or extractions it is used in. For instance, when used as a reaction medium for the preparation of NH4TiOF3 mesocrystals, it affects the pathway leading to the formation of TiO2 based nanostructures .

Pharmacokinetics

Its density (121 g/mL at 20 °C) can impact its bioavailability and efficacy as a solvent .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its use. In the case of the preparation of NH4TiOF3 mesocrystals, the result is the conversion of these mesocrystals into TiO2 based nanostructures . When used as an extractant for DBS, the result is the removal of DBS from liquid fuels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other substances. For example, its density and thus its effectiveness as a solvent can be affected by temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylimidazolium tetrafluoroborate is typically synthesized through a two-step process. The first step involves the alkylation of 1-methylimidazole with 1-chlorobutane to form 1-butyl-3-methylimidazolium chloride. The second step is the metathesis reaction of 1-butyl-3-methylimidazolium chloride with sodium tetrafluoroborate to yield this compound .

Reaction Conditions:

  • Step 1: Alkylation

    • Reagents: 1-methylimidazole, 1-chlorobutane
    • Solvent: Acetonitrile
    • Temperature: 80°C
    • Time: 24 hours
  • Step 2: Metathesis

    • Reagents: 1-butyl-3-methylimidazolium chloride, sodium tetrafluoroborate
    • Solvent: Water
    • Temperature: Room temperature
    • Time: 12 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized in the presence of strong oxidizing agents.

    Reduction: It can be reduced under specific conditions using reducing agents.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce various substituted imidazolium compounds .

Comparison with Similar Compounds

1-Butyl-3-methylimidazolium tetrafluoroborate is compared with other similar compounds such as:

  • 1-Butyl-3-methylimidazolium hexafluorophosphate
  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium trifluoromethanesulfonate

Uniqueness

This compound is unique due to its hydrophilic nature and high thermal stability. It offers better solubility in water compared to its hexafluorophosphate and trifluoromethanesulfonate counterparts, making it more suitable for aqueous applications .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.BF4/c1-3-4-5-10-7-6-9(2)8-10;2-1(3,4)5/h6-8H,3-5H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBXQLQATZTAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049231
Record name 1-Butyl-3-methylimidazolium tetrafluoroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174501-65-6
Record name 1-Butyl-3-methylimidazolium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174501-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butylmethylimidazolium tetrafluoroborate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049231
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Record name 1-Butyl-3-methylimidazolium tetrafluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BUTYLMETHYLIMIDAZOLIUM TETRAFLUOROBORATE
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Synthesis routes and methods

Procedure details

The procedure of Example 2 was followed. 3 g of trimethyloxonium tetrafluoroborate in suspension in 10 ml of 1,2-dichloroethane was added to 2.7 ml of N-butylimidazole in 10 ml of 1,2-dichloroethane. The mixture was stirred for 4 hours at room temperature. The remaining solvent was evaporated off under vacuum using a vane pump. A colorless liquid was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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